LysoTracker Blue DND-22

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

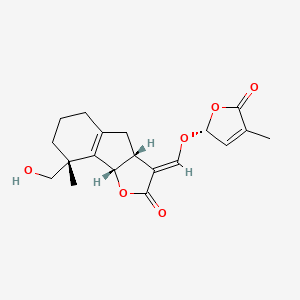

LysoTracker Blue DND-22 is a blue fluorescent dye that is cell-permeable and non-fixable. It is primarily used to stain acidic compartments within live cells, such as lysosomes. The dye has an excitation and emission maximum of 373/422 nm and can be efficiently excited using a DAPI filter .

Métodos De Preparación

The synthetic routes and reaction conditions for LysoTracker Blue DND-22 are not widely published. it is known that the dye consists of a hydrophobic fluorophore linked to a weak base that is only partially protonated at neutral pH. In its neutrally charged state, the dye can freely diffuse across intact plasma membranes of live cells .

Análisis De Reacciones Químicas

LysoTracker Blue DND-22 undergoes specific reactions due to its chemical structure:

Protonation: Upon diffusion into the lysosome, the weakly basic moiety of the dye is protonated due to the acidic environment within the lysosome. .

Fluorescence: The dye exhibits fluorescence when excited at its specific wavelength, making it useful for imaging and tracking acidic organelles

Aplicaciones Científicas De Investigación

LysoTracker Blue DND-22 has a wide range of applications in scientific research:

Cell Biology: It is used to stain and track acidic organelles such as lysosomes in live cells. .

Medical Research: The dye is used to investigate the role of lysosomes in various diseases, including cancer, neurodegenerative disorders, and infectious diseases

Chemistry: It is employed in fluorescence microscopy and imaging techniques to visualize and analyze cellular structures

Mecanismo De Acción

The mechanism of action of LysoTracker Blue DND-22 involves its ability to selectively stain acidic compartments within live cells. The dye consists of a hydrophobic fluorophore linked to a weak base. In a neutrally charged state, it can freely diffuse across intact plasma membranes. Upon entering the acidic environment of the lysosome, the weakly basic moiety is protonated, preventing the dye from diffusing back across the organelle membrane. This leads to localized accumulation and distinct staining of acidic organelles such as lysosomes .

Comparación Con Compuestos Similares

LysoTracker Blue DND-22 is part of the LysoTracker series of dyes, which are available in various fluorescent colors. Similar compounds include:

LysoTracker Red DND-99: A red fluorescent dye used for staining acidic compartments in live cells.

LysoTracker Green: A green fluorescent dye used for similar purposes.

This compound is unique due to its specific excitation and emission wavelengths, making it suitable for multi-color labeling experiments .

Propiedades

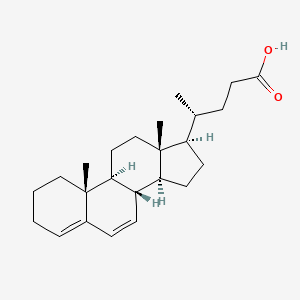

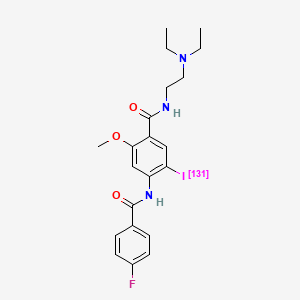

Fórmula molecular |

C24H38Cl4N4 |

|---|---|

Peso molecular |

524.4 g/mol |

Nombre IUPAC |

N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride |

InChI |

InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H |

Clave InChI |

XREPHSYKOHUZPZ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)